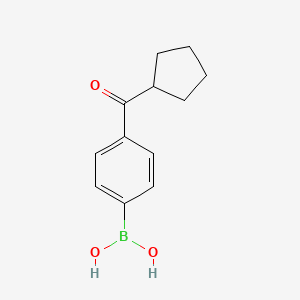
4-(Cyclopentanecarbonyl)phenylboronic acid
Vue d'ensemble
Description
4-(Cyclopentanecarbonyl)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Applications De Recherche Scientifique
Nanoparticle Modification : Phenylboronic-acid-modified nanoparticles have promising applications in biological and biomedical fields. They have been used as potential antiviral inhibitors, particularly against Hepatitis C virus, demonstrating novel viral entry activity and reduced cellular toxicity compared to other nanoparticles (Khanal et al., 2013).
Interaction with Carbohydrates : Studies have shown that phenylboronic acids form stable complexes with carbohydrates like glucose, which can be used in various applications, including drug delivery systems and biosensors. This interaction is beneficial in designing glucose-responsive materials, particularly in insulin delivery (Sebestyén et al., 2011).
Drug Delivery and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials have been extensively used for advanced bio-applications like drug delivery systems and biosensors. These materials' unique chemistry allows them to interact with various biological molecules, making them highly versatile in biomedical applications (Lan & Guo, 2019).
Catalytic Applications : Phenylboronic acids have been utilized as catalysts in organic reactions, such as the dehydrative amidation between carboxylic acids and amines. This highlights their importance in the field of synthetic chemistry (Wang, Lu, & Ishihara, 2018).
Photodynamic Therapy and Imaging : Phenylboronic acid functionalized pyrene derivatives have been used to create nanorods for two-photon imaging of cell surface sialic acids and photodynamic therapy. This indicates their potential in cancer diagnostics and therapy (Li & Liu, 2021).
Supramolecular Chemistry : Phenylboronic acids play a crucial role in the design and synthesis of supramolecular assemblies, which are essential in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Responsive Materials : Phenylboronic acid-based materials have been developed for creating glucose-responsive systems, particularly in the context of drug delivery. Their ability to respond to changes in glucose concentration makes them ideal for insulin delivery applications (Ma & Shi, 2014).
Orientations Futures
Boronic acids, including 4-(Cyclopentanecarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The unique chemistry of boronic acids has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
Propriétés
IUPAC Name |
[4-(cyclopentanecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO3/c14-12(9-3-1-2-4-9)10-5-7-11(8-6-10)13(15)16/h5-9,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBPAMKWYBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681665 | |
| Record name | [4-(Cyclopentanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentanecarbonyl)phenylboronic acid | |
CAS RN |
959861-30-4 | |
| Record name | [4-(Cyclopentanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



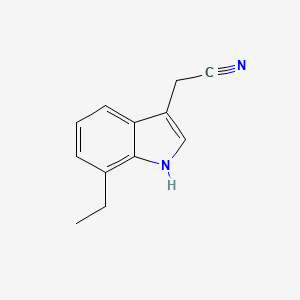
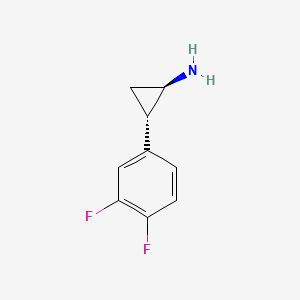
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)
![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)
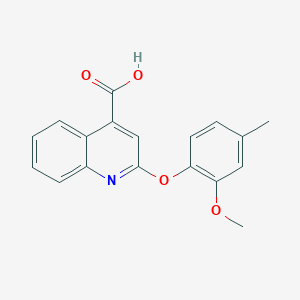
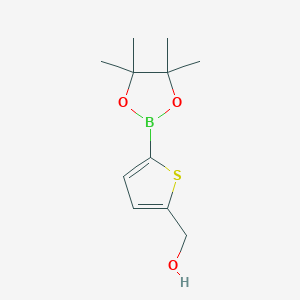
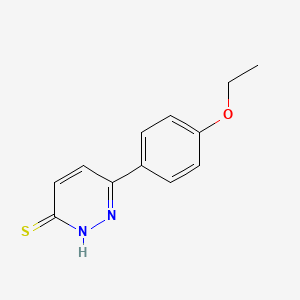
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)
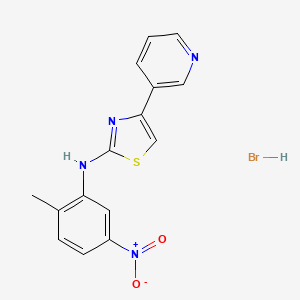
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)
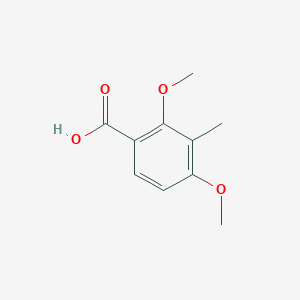
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)